(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid (E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid Ganoderic acid R is a triterpenoid.
(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.: 103963-39-9
VCID: VC20768357
InChI: InChI=1S/C34H50O6/c1-20(30(37)38)10-12-27(39-22(3)35)21(2)24-14-18-34(9)26-11-13-28-31(5,6)29(40-23(4)36)16-17-32(28,7)25(26)15-19-33(24,34)8/h10-11,15,21,24,27-29H,12-14,16-19H2,1-9H3,(H,37,38)/b20-10+/t21-,24+,27-,28-,29+,32+,33+,34-/m0/s1
SMILES: CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C
Molecular Formula: C34H50O6
Molecular Weight: 554.8 g/mol

(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

CAS No.: 103963-39-9

Cat. No.: VC20768357

Molecular Formula: C34H50O6

Molecular Weight: 554.8 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid - 103963-39-9

Specification

Description Ganoderic acid R is a triterpenoid.
(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a natural product found in Ganoderma lucidum with data available.
CAS No. 103963-39-9
Molecular Formula C34H50O6
Molecular Weight 554.8 g/mol
IUPAC Name (E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Standard InChI InChI=1S/C34H50O6/c1-20(30(37)38)10-12-27(39-22(3)35)21(2)24-14-18-34(9)26-11-13-28-31(5,6)29(40-23(4)36)16-17-32(28,7)25(26)15-19-33(24,34)8/h10-11,15,21,24,27-29H,12-14,16-19H2,1-9H3,(H,37,38)/b20-10+/t21-,24+,27-,28-,29+,32+,33+,34-/m0/s1
Standard InChI Key RXLRLJSRXDHQCH-ASNKJFCVSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C
SMILES CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C
Canonical SMILES CC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C
Melting Point 201-202°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator